molecular formula C12H14O3 B14537041 4-Methoxy-2-methyl-4-phenoxybut-2-enal CAS No. 62285-96-5

4-Methoxy-2-methyl-4-phenoxybut-2-enal

Cat. No.: B14537041
CAS No.: 62285-96-5
M. Wt: 206.24 g/mol
InChI Key: MTUXPTYJCYZKAP-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-4-phenoxybut-2-enal (C₁₂H₁₄O₃) is an α,β-unsaturated aldehyde characterized by a conjugated enal system (C=O and C=C bonds). Key structural features include:

  • Methoxy group at position 4, which may donate electron density via resonance.
  • Methyl group at position 2, introducing steric effects.
  • Aldehyde functional group at position 1, rendering reactivity toward nucleophiles and oxidation.

While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., esters, ketones, and allyl-substituted derivatives) offer insights into comparative properties.

Properties

CAS No.

62285-96-5

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

4-methoxy-2-methyl-4-phenoxybut-2-enal

InChI

InChI=1S/C12H14O3/c1-10(9-13)8-12(14-2)15-11-6-4-3-5-7-11/h3-9,12H,1-2H3

InChI Key

MTUXPTYJCYZKAP-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(OC)OC1=CC=CC=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methyl-4-phenoxybut-2-enal can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with a methoxy-substituted phenol in the presence of a base catalyst. The reaction typically occurs under reflux conditions with solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of 4-Methoxy-2-methyl-4-phenoxybut-2-enal may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methyl-4-phenoxybut-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Methoxy-2-methyl-4-phenoxybut-2-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methyl-4-phenoxybut-2-enal involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, affecting cellular processes and biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds (from evidence) share partial structural motifs with the target molecule:

Compound Name Molecular Formula Functional Groups Substituents Key Structural Notes
4-Methoxy-2-methyl-4-phenoxybut-2-enal (Target) C₁₂H₁₄O₃ Aldehyde, Phenoxy, Methoxy Methyl Conjugated enal system
4-Allyl-2-methoxyphenyl 2-methyl-2-butenoate C₁₅H₁₆O₃ Ester, Allyl Methoxy, Methyl Ester replaces aldehyde; allyl adds unsaturation
(E)-Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate C₁₃H₁₄O₄ Ester, Ketone Ethyl, Methoxy Oxo group instead of aldehyde
1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-4-methoxybenzene (4m) C₁₉H₂₀O Alkyne, Methoxy Phenyl, Dimethyl Alkyne introduces linear rigidity

Key Observations :

  • Aldehyde vs. Ester/Ketone : The target’s aldehyde group is more electrophilic than esters or ketones, favoring nucleophilic additions (e.g., Grignard reactions) .
  • Phenoxy vs. Phenyl/Allyl: The phenoxy group in the target may enhance solubility in polar solvents compared to purely aromatic analogs (e.g., 4m) .
  • Steric Effects : The methyl group at position 2 in the target could hinder reactivity compared to less hindered analogs like 4m .

Research Findings and Limitations

  • Electronic Effects : Methoxy groups in analogs (e.g., ) enhance stability via resonance, which may extrapolate to the target’s behavior.
  • Synthetic Challenges : Aldehydes often require stringent conditions (e.g., anhydrous, low-temperature) compared to esters or ketones .
  • Limitations : Direct data on the target compound are absent; comparisons rely on structural extrapolation.

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